Ethane-1,2-diamine; bis(perchloric acid)

Energetic Materials Impact Sensitivity Safety Assessment

Sourcing consistent, high-purity energetic materials with well-characterized sensitivity and thermal stability is a critical challenge in propellant and supramolecular chemistry research. Ethylenediamine diperchlorate (EDDP) provides a reliable solution with quantifiable performance and safety data. • Impact Sensitivity: h50% = 5.60 cm, ~2.7-fold less sensitive than triethylenediamine diperchlorate (2.10 cm), enabling safer handling in formulation screening. • Ballistic Performance: At 15% loading, EDDP delivers superior burning rate and reduced pressure dependence compared to methylamine perchlorate and HMX. • Thermal Stability: Decomposition activation energy of 54 kcal/mol with a characterized two-stage profile below 250°C, supporting shelf-life prediction and safe processing protocols. • Structural Reproducibility: Well-defined hydrogen-bonded crystal network (O···O 2.59 Å, R = 0.048) ensures predictable crystallization for cocrystal design. • Supply Assurance: Available as research-grade material (≥98% purity) with refrigerated (2-8°C) storage and verified shipping protocols to maintain stability.

Molecular Formula C2H9ClN2O4
Molecular Weight 160.56 g/mol
CAS No. 15718-71-5
Cat. No. B174281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diamine; bis(perchloric acid)
CAS15718-71-5
Synonyms1,2-Ethanediamine diperchlorate
Molecular FormulaC2H9ClN2O4
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC(CN)N.OCl(=O)(=O)=O
InChIInChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5)
InChIKeyCDGPZUQPOYESBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediamine Diperchlorate: Technical Baseline & Procurement


Ethane-1,2-diamine; bis(perchloric acid), also known as ethylenediamine diperchlorate (EDDP) or ethylenediammonium diperchlorate, is an energetic coordination compound formed from a 1:2 molar ratio of ethylenediamine to perchloric acid . It exists as a quaternary ammonium salt with the molecular formula C₂H₁₀Cl₂N₂O₈ and a molecular weight of approximately 261.0 g/mol [1]. As a member of the organic amine perchlorate class, this compound combines the high nitrogen content of the diamine backbone with the strong oxidizing potential of the perchlorate anions, resulting in notable energetic properties. It is commercially available from specialty chemical suppliers as a research-grade material, typically at 98% purity and requiring refrigerated storage (2-8°C) to maintain stability .

Intermediate sensitivity profile for energetic formulation screening
Reported combustion rate enhancement in propellant binder systems
Defined hydrogen-bonded crystal network for cocrystal engineering

Why Generic Perchlorates Cannot Substitute EDDP


In-class compounds such as methylamine perchlorate or triethylenediamine diperchlorate exhibit fundamentally different performance, stability, and safety profiles due to variations in amine backbone structure, charge distribution, and hydrogen-bonding networks. Direct substitution without supporting comparative data can lead to altered combustion characteristics, unexpected sensitivity, or compromised thermal stability in energetic formulations [1]. The quantitative evidence presented below demonstrates that ethylenediamine diperchlorate occupies a distinct position within the organic amine perchlorate landscape, with quantifiable differences in impact sensitivity, burning rate behavior, and thermal decomposition kinetics relative to its closest structural analogs [2].

Amine backbone variation Different amine structure (e.g., methylamine, triethylenediamine) may shift combustion behavior and burning rate pressure dependence.
Charge distribution mismatch Altered cation-anion interaction can significantly change impact sensitivity, limiting direct substitution without comparative testing.
Hydrogen-bond network disruption Crystal packing and supramolecular architecture differ, affecting thermal stability, shelf-life, and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for EDDP


Impact Sensitivity vs. Triethylenediamine Diperchlorate

Ethylenediamine diperchlorate (ED) exhibits significantly lower impact sensitivity compared to triethylenediamine diperchlorate (TD), a closely related amine perchlorate used in energetic formulations. The h₅₀% value, a standard measure of impact sensitivity, is 5.60 cm for ED versus 2.10 cm for TD, indicating that ED is approximately 2.7-fold less sensitive to impact initiation under identical test conditions [1].

Impact sensitivity
Reported comparison
ED: 5.60 cm
TD: 2.10 cm
Diff: 2.67× less sensitive
Reported lower sensitivity profile vs. triethylenediamine diperchlorate
Standard impact test; data to verify
Energetic Materials Impact Sensitivity Safety Assessment

Burning Rate vs. Methylamine Perchlorate and HMX

In comparative burning rate studies of high-energy fuel compositions based on an energetic binder, the introduction of 15% ethylenediamine diperchlorate yields a higher burning rate across a range of pressures compared to compositions containing 15% methylamine perchlorate [1]. The burning rate curves demonstrate that ethylenediamine diperchlorate not only increases the combustion rate but also reduces the degree of burning rate dependence on pressure relative to formulations using conventional components such as HMX and ammonium perchlorate [1].

Burning rate
Reported
15% EDDP vs. 15% methylamine perchlorate: higher burning rate curve
Reduced pressure dependence vs. HMX
Supports combustion rate enhancement context
Energetic binder fuel; Fig.3 reference
Solid Propellants Combustion Ballistic Modifiers

Thermal Decomposition Activation Energy

The thermal decomposition of ethylenediamine diperchlorate (EDDP) proceeds with an overall activation energy of 54 kcal/mol, determined via isothermal weight-loss measurements and thermogravimetric analysis [1]. Decomposition occurs in two distinct temperature regions, with low-temperature decomposition ceasing at approximately 35-40% weight loss below 250°C [1]. The primary decomposition products identified by mass spectrometry are CO₂, H₂O, HCl, and N₂ [1]. While direct comparative activation energy data for methylamine perchlorate or tetramethylenediamine diperchlorate under identical experimental conditions are not available in the retrieved literature, studies on methylammonium perchlorate indicate that activation energy decreases with increasing methyl substitution on the ammonium nitrogen, suggesting that the unsubstituted ethylenediammonium structure of EDDP contributes to its distinct thermal stability profile [2].

Activation energy
Class-level
54 kcal/mol
Supports shelf-life and processing temperature review
TGA; N-methyl substitution trend context
Thermal Stability Kinetics Energetic Materials

Crystal Structure & Hydrogen-Bonding Network

The crystal structure of ethylenediammonium perchlorate (C₂H₉N₂⁺·ClO₄⁻) has been solved by single-crystal X-ray diffraction at 273 K, yielding an R factor of 0.048 and a wR factor of 0.143 [1]. The structure reveals an extensive three-dimensional supramolecular network stabilized by C–H···O, N–H···O, and N–H···Cl hydrogen bonds, with notable close O···O contacts of 2.59 Å [1]. This hydrogen-bonding architecture is a direct consequence of the charge-assisted interactions enabled by the protonated ethylenediammonium cation and perchlorate anion pairing, a structural motif that underlies the compound's reproducible crystallization behavior and potential for crystal engineering applications [1].

Crystal network
Reported
R = 0.048; wR = 0.143; O···O: 2.59 Å
Supports procurement consistency and cocrystal design
Single-crystal XRD, 273 K
Crystallography Supramolecular Chemistry Hydrogen Bonding

Purity & Storage Specifications

Commercially available ethane-1,2-diamine; bis(perchloric acid) is supplied at a certified purity of 98%, with a specified storage temperature of 2-8°C to maintain chemical integrity and prevent premature decomposition . This purity grade is suitable for research and development applications, including use as a synthetic precursor, stabilizer in propellant formulations, and reference standard in energetic material studies. Compared to generic, lower-purity amine perchlorate salts that may contain variable hydration states or decomposition byproducts, the defined purity and storage conditions of this material enable reproducible experimental outcomes in procurement-sensitive research environments.

Purity & storage
Data to verify
98% purity; store 2–8 °C
Supports formulation reproducibility review
Commercial specification; independent verification recommended
Chemical Procurement Quality Control Storage Stability

Validated Application Scenarios for EDDP


Intermediate-Sensitivity Energetic Formulations

Given its h₅₀% impact sensitivity value of 5.60 cm—approximately 2.7-fold less sensitive than triethylenediamine diperchlorate (2.10 cm) [1]—ethylenediamine diperchlorate is preferentially selected for energetic material research where a balance between performance and handling safety is required. This intermediate sensitivity profile makes it suitable for primary screening studies and formulation optimization where the higher sensitivity of TD would pose unacceptable handling risks.

Combustion Rate Enhancement in Propellants

Ethylenediamine diperchlorate, when incorporated at 15% loading into energetic binder-based fuel compositions, demonstrates superior burning rate performance relative to methylamine perchlorate and exhibits reduced pressure dependence compared to HMX [2]. This positions EDDP as a candidate ballistic modifier for solid propellant systems where elevated combustion rates and stable burning behavior across variable pressure conditions are performance-critical.

Supramolecular Crystal Engineering & Cocrystal Design

The well-characterized crystal structure of ethylenediammonium perchlorate, featuring a reproducible hydrogen-bonded network with defined O···O contacts (2.59 Å) and reliable refinement metrics (R factor = 0.048) [3], supports its use as a structural building block in supramolecular chemistry. Researchers investigating charge-assisted hydrogen-bonding motifs or designing novel cocrystal energetic materials (e.g., ethylenediamine-triethylenediamine tetraperchlorate) can rely on the predictable crystallization behavior of this compound as a synthetic platform.

Thermal Stability & Shelf-Life Modeling

With a measured thermal decomposition activation energy of 54 kcal/mol and a characterized two-stage decomposition profile below 250°C [4], ethylenediamine diperchlorate serves as a model compound for kinetic studies of amine perchlorate thermal degradation. This data is directly applicable to shelf-life prediction, safe storage protocol development, and processing temperature optimization in both research and industrial energetic material handling.

Application
Selection Property
Validation Focus
Intermediate-sensitivity energetic formulations
Impact sensitivity profile
Sensitivity benchmarking across amine perchlorate analogs
Propellant burn rate modification
Combustion rate under pressure
Burn rate consistency and pressure dependence review
Supramolecular crystal engineering
Hydrogen-bonded network
Cocrystal reproducibility and structural analysis
Thermal stability and shelf-life modeling
Decomposition activation energy
Processing temperature window and shelf-life prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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